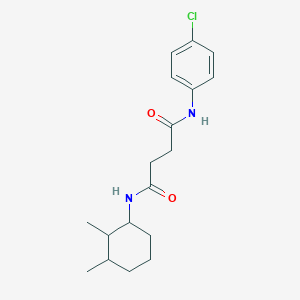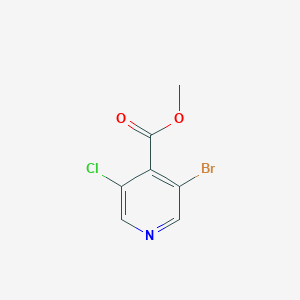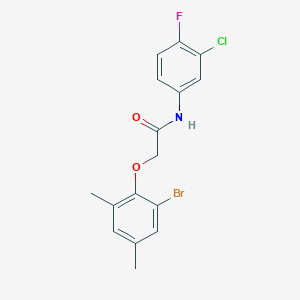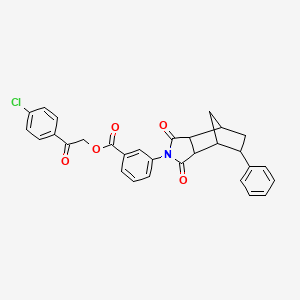
O-Methylmangiferin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Methylmangiferin is a naturally occurring xanthone derivative primarily found in the mango tree (Mangifera indica). It is a bioactive compound known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The compound is structurally characterized by a xanthone core with a methoxy group at the 7-position and a glucosyl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Methylmangiferin typically involves the methylation of mangiferin. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction is carried out under reflux conditions for several hours to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction of mangiferin from mango leaves or bark, followed by chemical methylation. The extraction process involves the use of solvents like methanol or ethanol to isolate mangiferin, which is then subjected to methylation using the aforementioned synthetic route.
化学反应分析
Types of Reactions
O-Methylmangiferin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional hydroxyl groups.
Reduction: Reduced forms with fewer double bonds.
Substitution: Substituted derivatives with various functional groups replacing the methoxy group.
科学研究应用
Chemistry: Used as a precursor for synthesizing other bioactive xanthone derivatives.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties. It has shown promise in treating conditions like diabetes, neurodegenerative diseases, and cardiovascular disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties.
作用机制
The mechanism of action of O-Methylmangiferin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: Induces apoptosis in cancer cells by modulating pathways like NF-κB, PI3K/Akt, and MAPK.
相似化合物的比较
O-Methylmangiferin is compared with other xanthone derivatives such as mangiferin, isomangiferin, and homomangiferin. While all these compounds share a similar xanthone core, this compound is unique due to the presence of the methoxy group, which enhances its bioavailability and pharmacological activity.
Similar Compounds
Mangiferin: The parent compound with a glucosyl group at the 2-position.
Isomangiferin: An isomer of mangiferin with a different glycosylation pattern.
Homomangiferin: A derivative with additional hydroxyl groups.
This compound stands out due to its enhanced solubility and bioactivity, making it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C20H20O11 |
|---|---|
分子量 |
436.4 g/mol |
IUPAC 名称 |
1,3,6-trihydroxy-7-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one |
InChI |
InChI=1S/C20H20O11/c1-29-10-2-6-9(3-7(10)22)30-11-4-8(23)13(17(26)14(11)15(6)24)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3 |
InChI 键 |
INBSFHNHCNZEOY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-ethoxybenzyl)-1,3-dimethyl-5-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12459895.png)
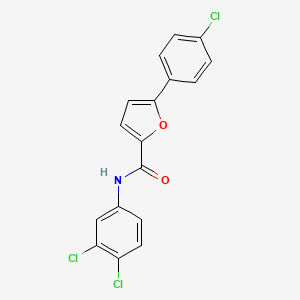
![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(biphenyl-2-yloxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12459906.png)

![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B12459919.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B12459923.png)
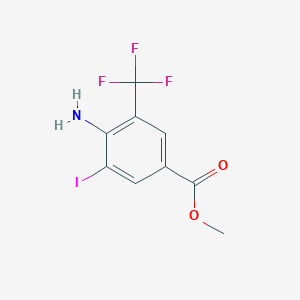
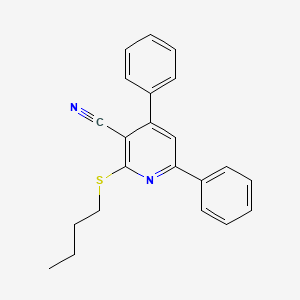
![8-[(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12459939.png)
